An In-Depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid
An In-Depth Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-(methoxycarbonyl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical development. The document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, and its critical application in the synthesis of advanced therapeutic agents. Specifically, its role as a key precursor to the oncology drug candidate Tasquinimod is explored, including a review of the drug's mechanism of action within the tumor microenvironment. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.
Chemical Identity and Physicochemical Properties
2-Amino-6-(methoxycarbonyl)benzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a methyl ester group. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.
Nomenclature and Structure
The nomenclature of this compound can be approached from two perspectives, both of which are valid depending on the context. When benzoic acid is considered the parent structure, the IUPAC name is 2-Amino-6-(methoxycarbonyl)benzoic acid . Alternatively, if the parent structure is considered to be benzene-1,2-dicarboxylic acid (phthalic acid), a more formal IUPAC name is 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester . For clarity and common usage within the pharmaceutical industry, this guide will utilize the former name.
| Identifier | Value |
| IUPAC Name | 2-Amino-6-(methoxycarbonyl)benzoic acid |
| Synonym | 3-Amino-1,2-benzenedicarboxylic acid 1-methyl ester |
| CAS Number | 103259-06-9[1] |
| Molecular Formula | C₉H₉NO₄[1] |
| Molecular Weight | 195.17 g/mol |
| Appearance | White to off-white solid[1] |
Physicochemical Data
Precise experimental data for this specific intermediate is not broadly published. The following table includes predicted values which serve as a useful guide for experimental planning.
| Property | Predicted Value |
| Boiling Point | 394.8 ± 32.0 °C[1] |
| Density | 1.373 ± 0.06 g/cm³[1] |
| LogP | 1.33 |
Spectroscopic Profile (Expected)
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¹H NMR: The spectrum would show distinct signals for the three aromatic protons, a broad singlet for the amine (-NH₂) protons, a sharp singlet for the methyl ester (-OCH₃) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals would exhibit splitting patterns consistent with their ortho, meta, and para relationships.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including two carbonyl carbons (one for the acid and one for the ester), six aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and one methyl carbon from the ester group.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and two distinct C=O stretching bands for the ester and carboxylic acid carbonyls (typically in the 1680-1740 cm⁻¹ region).
Synthesis and Purification Protocol
The synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid is most efficiently achieved through a two-step process starting from 3-nitrophthalic acid. This strategy involves a selective mono-esterification followed by a chemoselective reduction of the nitro group. The following protocol is based on established methodologies for analogous transformations, such as the synthesis of diethyl 3-aminophthalate.[2]
Synthesis Workflow
Caption: Logical workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 3-nitrophthalate
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Rationale: The first step is a Fischer esterification. Using a limited amount of methanol and a catalytic amount of strong acid under reflux conditions favors the formation of the mono-ester. 3-Nitrophthalic acid is an ideal starting material due to the presence of the nitro group, which can be selectively reduced in the subsequent step without affecting the carboxylic acid or ester functionalities.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-nitrophthalic acid (1.0 eq).
-
Add methanol (2.0-3.0 eq) as both the reagent and solvent.
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The product at this stage is typically a mixture of mono-esters and some di-ester, which can often be used directly in the next step.
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Step 2: Synthesis of 2-Amino-6-(methoxycarbonyl)benzoic acid
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Rationale: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to amines.[3][4] Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are highly effective and allow the reaction to proceed under relatively mild conditions, preserving the ester and carboxylic acid groups.[2]
-
Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with the crude methyl 3-nitrophthalate from the previous step.
-
Add a suitable solvent such as ethanol, ethyl acetate, or dioxane.[2]
-
Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w, or 5% Pd/C).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm or ~50 psi).
-
Commence vigorous stirring or shaking and heat gently to 40-50°C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once hydrogen uptake ceases, cool the vessel, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Characterization: The purity and identity of the final compound should be confirmed. A sharp melting point range (typically <2°C) is a strong indicator of high purity.[5] The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Drug Development: The Synthesis of Tasquinimod
2-Amino-6-(methoxycarbonyl)benzoic acid is a crucial starting material for the synthesis of Tasquinimod, an orally active quinoline-3-carboxamide derivative investigated for the treatment of solid tumors, particularly prostate cancer.[6]
Role in the Tasquinimod Synthetic Pathway
The synthesis of the core quinolone ring of Tasquinimod relies on the specific arrangement of functional groups in 2-Amino-6-(methoxycarbonyl)benzoic acid. The amino group and the adjacent carboxylic acid are poised to react with reagents like phosgene or its equivalents to form an isatoic anhydride intermediate. This intermediate is then further elaborated to construct the final, complex structure of Tasquinimod.
Mechanism of Action of Tasquinimod
Tasquinimod does not target cancer cells directly but instead modulates the tumor microenvironment through pleiotropic effects.[7] Its primary mechanisms are anti-angiogenic and immunomodulatory.[8]
-
S100A9 Inhibition: Tasquinimod binds to the pro-inflammatory protein S100A9.[8] S100A9 is secreted by myeloid-derived suppressor cells (MDSCs) and promotes their accumulation in the tumor, creating an immunosuppressive environment. By inhibiting S100A9, Tasquinimod reduces the infiltration and function of these suppressive cells, allowing the host's immune system to better recognize and attack the tumor.[6][8]
-
HDAC4 Modulation: The compound acts as an allosteric modulator of Histone Deacetylase 4 (HDAC4).[9] This prevents the formation of a repressive complex (HDAC4/HDAC3/NCoR), which in turn affects the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][9] Down-regulation of HIF-1α signaling leads to a reduction in the expression of pro-angiogenic factors like VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow.[7]
-
Thrombospondin-1 (TSP-1) Upregulation: Tasquinimod has been shown to increase the expression of TSP-1, an endogenous anti-angiogenic protein.[8][10]
Caption: Key mechanisms of action for the drug Tasquinimod.
Safety and Handling
As with any laboratory chemical, 2-Amino-6-(methoxycarbonyl)benzoic acid should be handled with appropriate care. A comprehensive risk assessment should be performed before use.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off with soap and water. Remove contaminated clothing.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
2-Amino-6-(methoxycarbonyl)benzoic acid is more than a simple chemical reagent; it is an enabling tool for the construction of complex, high-value molecules in the pharmaceutical industry. Its well-defined structure provides a reliable synthetic handle for building sophisticated heterocyclic systems, as exemplified by its critical role in the synthesis of the anti-cancer agent Tasquinimod. A thorough understanding of its properties, synthesis, and applications is essential for scientists working at the forefront of drug discovery and development.
References
-
Tasquinimod - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Raymond, E., et al. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Cancer Chemotherapy and Pharmacology, 73(Suppl 1), 1-9. Retrieved from [Link]
-
Gupta, N., Al Ustwani, O., Shen, L., & Pili, R. (2014). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer Treatment Reviews, 40(2), 199-206. Retrieved from [Link]
-
SAFETY DATA SHEET C-9. (n.d.). Ecolab. Retrieved February 19, 2026, from [Link]
-
Olsson, A., et al. (2010). Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors. Molecular Cancer, 9, 107. Retrieved from [Link]
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Exp 1 - Melting Points. (n.d.). Palomar College. Retrieved February 19, 2026, from [Link]
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Synthesis of 3-aminophthalic acid diethyl ester. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]
-
Dai, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry, 45(48), 22908-22914. Retrieved from [Link]
- U.S. Patent No. US4134895A. (1979). Process for the preparation of 3-maleimidyl-phthalic acid diesters. Google Patents.
- U.S. Patent No. US2458214A. (1949). Hydrogenation of nitro compounds. Google Patents.
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